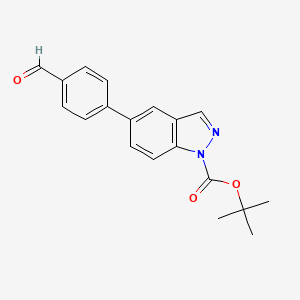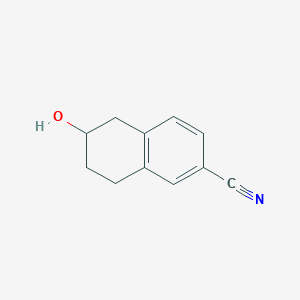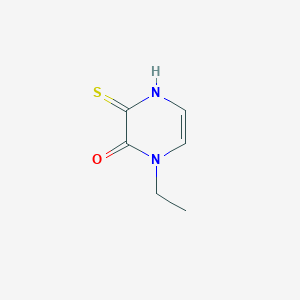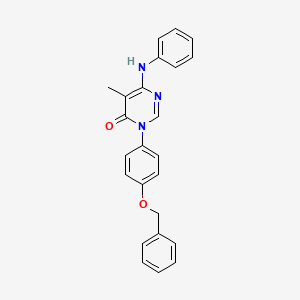![molecular formula C14H10ClFN2 B13876065 3-[(4-chloro-2-fluorophenyl)methyl]-2H-indazole](/img/structure/B13876065.png)
3-[(4-chloro-2-fluorophenyl)methyl]-2H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-chloro-2-fluorophenyl)methyl]-2H-indazole is an organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the chloro and fluoro substituents on the phenyl ring enhances the compound’s chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chloro-2-fluorophenyl)methyl]-2H-indazole typically involves the reaction of 4-chloro-2-fluorobenzyl chloride with indazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-chloro-2-fluorophenyl)methyl]-2H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(4-chloro-2-fluorophenyl)methyl]-2H-indazole involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(4-chloro-2-fluorophenyl)methyl]-1H-indazole
- 3-[(4-chloro-2-fluorophenyl)methyl]-2H-benzimidazole
- 3-[(4-chloro-2-fluorophenyl)methyl]-2H-pyrrole
Uniqueness
3-[(4-chloro-2-fluorophenyl)methyl]-2H-indazole is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The combination of chloro and fluoro substituents enhances its reactivity and potential for diverse applications compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C14H10ClFN2 |
|---|---|
Poids moléculaire |
260.69 g/mol |
Nom IUPAC |
3-[(4-chloro-2-fluorophenyl)methyl]-2H-indazole |
InChI |
InChI=1S/C14H10ClFN2/c15-10-6-5-9(12(16)8-10)7-14-11-3-1-2-4-13(11)17-18-14/h1-6,8H,7H2,(H,17,18) |
Clé InChI |
IYYAIUWEZGUGEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(NN=C2C=C1)CC3=C(C=C(C=C3)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 5-amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B13876012.png)









